(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Overview
Description
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The methyl group attached to the oxazole ring and the hydroxyl group attached to the ethan-1-ol moiety contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-hydroxy ketones and nitriles under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Chiral Resolution: The enantiomerically pure this compound can be obtained through chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The oxazole ring can be reduced to form corresponding amines using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: SOCl2, PBr3, TsCl (Tosyl chloride)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Halides, tosylates
Scientific Research Applications
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one: A related compound with a ketone group instead of a hydroxyl group.
5-methyl-1,2-oxazole-3-carboxylic acid: A compound with a carboxylic acid group attached to the oxazole ring.
Uniqueness
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a hydroxyl group and an oxazole ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQABWKQYZYQC-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807938-25-5 | |
Record name | (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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